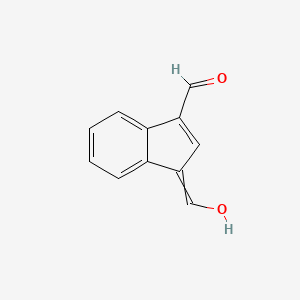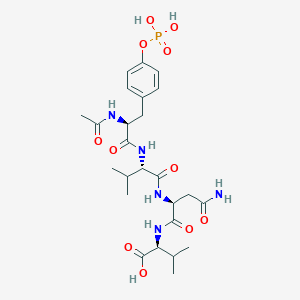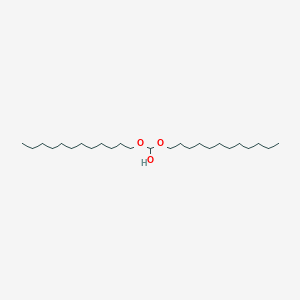
Bis(dodecyloxy)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(dodecyloxy)methanol is an organic compound characterized by the presence of two dodecyloxy groups attached to a central methanol moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecyloxy)methanol typically involves the reaction of dodecanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to yield the desired product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of dodecanol and formaldehyde into the reactor.
Catalyst Addition: Continuous addition of the acid catalyst to maintain the reaction rate.
Product Separation: Use of distillation or extraction techniques to isolate the product from the reaction mixture.
化学反応の分析
Types of Reactions: Bis(dodecyloxy)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The dodecyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid.
Major Products:
Oxidation: Dodecyloxyformaldehyde or dodecyloxyacetic acid.
Substitution: Various dodecyloxy-substituted derivatives.
Esterification: Dodecyloxy esters.
科学的研究の応用
Bis(dodecyloxy)methanol finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of bis(dodecyloxy)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The dodecyloxy groups contribute to the compound’s hydrophobicity, influencing its interaction with lipid membranes and proteins. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Hexadecane, 1,1-bis(dodecyloxy): Similar in structure but with different alkyl chain lengths.
Dodecyloxyformaldehyde: A derivative formed through the oxidation of bis(dodecyloxy)methanol.
Dodecyloxyacetic acid: Another oxidation product with distinct chemical properties.
Uniqueness: this compound is unique due to its dual dodecyloxy groups, which impart specific hydrophobic and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
特性
CAS番号 |
186669-48-7 |
|---|---|
分子式 |
C25H52O3 |
分子量 |
400.7 g/mol |
IUPAC名 |
didodecoxymethanol |
InChI |
InChI=1S/C25H52O3/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(26)28-24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChIキー |
LYOVOHNMEVLSRG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC(O)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


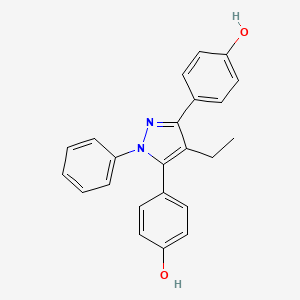

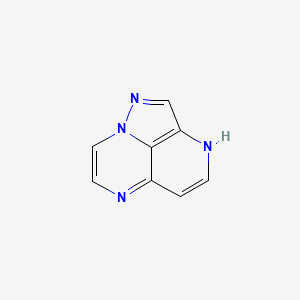
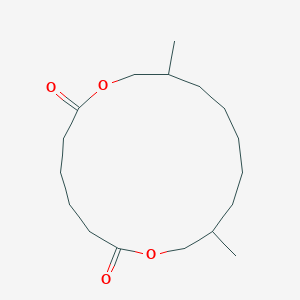
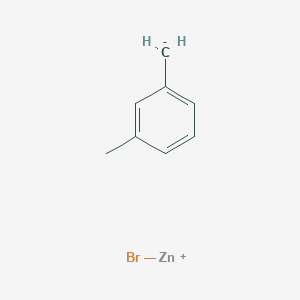

![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)

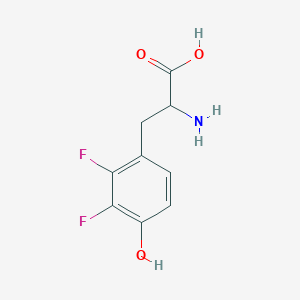
![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
